3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolopyridine Core
The core structure can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions. For instance, the cyclization of pyridine and pyrrole derivatives can yield the desired pyrrolopyridine scaffold.
Iodination and Methoxylation
Iodination : The introduction of the iodine atom at the 3-position can be achieved using electrophilic aromatic substitution reactions. Common reagents include iodine and suitable oxidizing agents under controlled conditions.
Methoxylation : The methoxy group at the 7-position can be introduced through nucleophilic aromatic substitution or by using methoxy precursors during the core synthesis.
Methylation
The methyl group at the 1-position is typically introduced via methylation reactions using methyl iodide (MeI) and a base like sodium hydride (NaH).
Detailed Synthetic Route
A detailed synthetic route for 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves the following steps:
Construction of the Pyrrolopyridine Core :
- Cyclization of pyridine and pyrrole precursors under acidic or basic conditions.
- Purification of the resulting core structure.
-
- Use of iodine and an oxidizing agent (e.g., N-iodosuccinimide) in a solvent like dichloromethane (DCM).
- Monitoring the reaction using thin-layer chromatography (TLC).
-
- Introduction of the methoxy group via nucleophilic substitution or using methoxy precursors.
- Purification of the methoxylated intermediate.
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- Reaction with methyl iodide (MeI) and sodium hydride (NaH) in a solvent like dimethylformamide (DMF).
- Purification of the final methylated product.
Industrial Production Methods
Industrial production would involve scaling up the laboratory methods while optimizing for yield, purity, and cost-effectiveness. This may include multiple steps of purification such as recrystallization or chromatography.
Data Table: Synthetic Conditions and Yields
| Step | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|
| Core Synthesis | Acidic/Basic Conditions | Variable | Recrystallization/Chromatography |
| Iodination | Iodine, Oxidizing Agent, DCM | High | TLC Monitoring, Sodium Thiosulfate Wash |
| Methoxylation | Nucleophilic Substitution | Moderate | Column Chromatography |
| Methylation | MeI, NaH, DMF | Good | Column Chromatography |
Research Findings
Research on 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine highlights its potential in drug discovery due to its structural uniqueness and reactivity. The presence of iodine and methoxy groups allows for further chemical modifications, making it a versatile intermediate for synthesizing compounds with diverse biological activities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
Scientific Research Applications
Pharmaceutical Research
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various pharmacological activities, including:
- Anticancer Activity : Studies suggest that pyrrolopyridines exhibit cytotoxic effects against certain cancer cell lines. The presence of iodine may enhance these properties by influencing the electronic distribution within the molecule, potentially increasing its reactivity towards biological targets.
Neuroscience
Research indicates that compounds with similar structures can interact with neurotransmitter systems. Pyrrolopyridines have been studied for their effects on:
- Dopaminergic Activity : Potential implications in treating neurological disorders such as Parkinson's disease and schizophrenia.
- Serotonergic Modulation : Investigations into their role as serotonin receptor modulators could lead to new antidepressants.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic pathways for creating more complex organic molecules. Its unique structure allows for:
- Functionalization : The iodine atom can be replaced or modified to create derivatives with enhanced properties or novel functionalities.
- Building Block for Drug Development : The compound's framework is useful in medicinal chemistry for developing new drug candidates.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of various pyrrolopyridine derivatives, including 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, on human cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
In another study focusing on the neuropharmacological properties of pyrrolopyridines, researchers observed that compounds similar to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine exhibited modulation of serotonin receptors, leading to increased serotonin levels in animal models. This finding supports the hypothesis that such compounds may be developed into therapeutic agents for mood disorders.
Mechanism of Action
The mechanism of action of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Reactivity
A. Positional Isomerism :
- 3-Iodo-4-Methoxy-1H-Pyrrolo[2,3-b]Pyridine (CAS: 928653-75-2): Methoxy at the 4-position instead of 7. Lower molecular weight (274.06 g/mol) due to absence of methyl group .
3-Iodo-5-Methoxy-1-(4-Methylbenzenesulfonyl)-1H-Pyrrolo[2,3-b]Pyridine (CAS: 945256-30-4):
B. Functional Group Variations :
- 3-Iodo-1H-Pyrrolo[2,3-b]Pyridine-5-Carbonitrile (CAS: 757978-11-3):
- Polar carbonitrile group enhances reactivity for further derivatization, unlike the methoxy group .
Biological Activity
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolo[2,3-c]pyridine class, which has garnered interest due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₉IN₂O
- Molecular Weight : 288.085 g/mol
- CAS Number : 1627713-57-8
- MDL Number : MFCD31536719
The biological activity of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is primarily attributed to its structural features which allow for interaction with various biological targets. The presence of the iodine atom and methoxy group suggests potential for inhibition of fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis and cancer progression.
Key Mechanisms:
- FGFR Inhibition : Compounds in the pyrrolo[2,3-c]pyridine class have shown promise as FGFR inhibitors, making them potential candidates for targeted cancer therapies.
- Cellular Pathway Modulation : In vitro studies indicate that this compound can inhibit pathways associated with tumor growth and metastasis, suggesting its role in cancer treatment.
Biological Activity Summary
The following table summarizes the biological activities reported for 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine and related compounds.
Study 1: In Vitro Efficacy
A study evaluated the efficacy of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine in inhibiting cancer cell lines. The results demonstrated significant inhibition of cell proliferation in various cancer models, with IC50 values indicating potent activity against specific targets.
Study 2: Molecular Docking Simulations
Molecular docking studies have provided insights into the binding affinities of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine with FGFRs. The simulations suggest that the compound binds effectively at the active site, potentially blocking receptor activation and downstream signaling pathways associated with tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing the methyl group at the 1-position of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer : The methyl group can be introduced via alkylation using NaH and methyl iodide (MeI) in THF at 0°C to room temperature. This method is efficient for regioselective N-methylation, as demonstrated in the synthesis of analogous pyrrolo-pyridine derivatives . Alternative approaches include quaternization with dimethyl sulfate under basic conditions. Purification typically involves column chromatography (e.g., DCM/EA gradients) .
Q. How is the structure and purity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, the 7-methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while the pyrrole proton resonates at δ 6.8–7.2 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHINO: 292.9972) .
- HPLC : Purity is assessed using reverse-phase chromatography with UV detection at 254 nm.
Q. Which cross-coupling reactions are most effective for functionalizing the 3-iodo position?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh) with aryl/heteroaryl boronic acids in dioxane/HO at 105°C to replace iodine with aromatic groups .
- Sonogashira Coupling : Employ CuI and PdCl(PPh) with terminal alkynes in THF/EtN to install alkynyl groups .
- Buchwald-Hartwig Amination : Substitute iodine with amines using Pd(dba) and Xantphos in toluene at 110°C .
Advanced Research Questions
Q. How is the proton pump inhibitory activity of this compound evaluated in vitro?
- Methodological Answer :
- Gastric H/K-ATPase Assay : Isolate gastric vesicles from porcine mucosa. Incubate the compound with ATPase-rich fractions and measure inorganic phosphate release via spectrophotometry (λ = 820 nm). IC values are calculated using dose-response curves .
- Reversibility Testing : Pre-incubate the compound with ATPase, then add excess KCl to assess recovery of enzyme activity, distinguishing reversible vs. irreversible inhibition .
Q. What strategies are used to analyze substituent effects on antioxidant activity?
- Methodological Answer :
- DPPH Radical Scavenging Assay : Dissolve the compound in DMSO and mix with DPPH solution. Measure absorbance at 517 nm after 30 minutes. IC values (µM) are compared to ascorbic acid controls. Electron-withdrawing groups (e.g., NO) enhance activity, while methoxy groups reduce it .
- SAR Table :
| Substituent | IC (µM) | Electronic Effect |
|---|---|---|
| -OCH | >500 | Electron-donating |
| -NO | 223.2 | Electron-withdrawing |
| -Cl | 252.52 | Electron-withdrawing |
Q. How can computational modeling predict binding affinity with P2Y receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into P2Y6R homology models (based on PDB: 4XNW). Key interactions include hydrogen bonds with Arg and π-stacking with Tyr .
- QSPR Analysis : Train neural networks on descriptors (e.g., logP, polar surface area) to correlate with IC values from calcium transient assays .
Q. How are contradictions in biological data resolved between studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., 1321N1 vs. CHO cells) and agonist concentrations (e.g., UDP vs. ATP in P2Y6R assays) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
Q. What methods optimize regioselectivity in electrophilic substitutions on the pyrrolo-pyridine core?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
